molecular formula C19H14BrClN2O3S B3729337 5-(4-bromobenzoyl)-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide

5-(4-bromobenzoyl)-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide

Cat. No.: B3729337
M. Wt: 465.7 g/mol
InChI Key: YEQRZSSTNROHOM-UHFFFAOYSA-N
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Description

5-(4-bromobenzoyl)-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromobenzoyl)-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoyl Intermediate: The initial step could involve the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.

    Coupling with Pyridine Derivative: The 4-bromobenzoyl chloride can then be reacted with 5-chloropyridin-2-amine under suitable conditions to form the desired amide bond.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the aromatic rings.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, especially at positions ortho or para to existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: It may exhibit biological activity such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceutical Research: The compound could be investigated for its potential therapeutic effects and mechanisms of action in treating diseases.

Industry

    Chemical Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for 5-(4-bromobenzoyl)-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromobenzoyl)-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide: can be compared with other sulfonamide derivatives or benzoyl compounds.

    N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide: Lacks the bromobenzoyl group, which may affect its reactivity and biological activity.

    5-(4-bromobenzoyl)-2-methylbenzenesulfonamide: Lacks the chloropyridinyl group, potentially altering its chemical properties and applications.

Uniqueness

The unique combination of bromobenzoyl, chloropyridinyl, and sulfonamide groups in this compound may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(4-bromobenzoyl)-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O3S/c1-12-2-3-14(19(24)13-4-6-15(20)7-5-13)10-17(12)27(25,26)23-18-9-8-16(21)11-22-18/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQRZSSTNROHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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